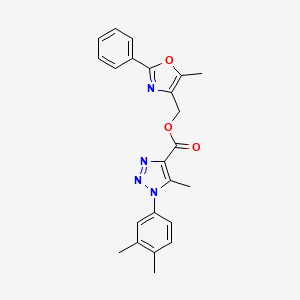
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its medicinal potential.
Chemical Structure and Properties
The compound consists of two key structural components: an oxazole ring and a triazole moiety. Its molecular formula is C19H20N4O3, with a molecular weight of approximately 360.39 g/mol. The presence of these heterocycles is significant as they are often associated with diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing oxazole and triazole rings exhibit notable antimicrobial properties . For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. A study highlighted the antibacterial activity of triazole derivatives against Escherichia coli and Staphylococcus aureus , demonstrating their potential as therapeutic agents in treating infections caused by these pathogens .
Anticancer Properties
The biological activity of triazoles extends to anticancer effects . Compounds similar to the one have been evaluated for their cytotoxicity against several cancer cell lines. For example, a derivative exhibited significant cytotoxicity with an IC50 value around 92.4 µM against multiple cancer types including colon adenocarcinoma and breast cancer . This suggests that the compound may inhibit cancer cell proliferation through mechanisms that warrant further investigation.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, some studies suggest that oxazole derivatives can exhibit anti-inflammatory activity . This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .
Synthesis and Characterization
The synthesis of the compound typically involves multi-step organic reactions, often starting from readily available precursors such as substituted phenols or amines. The reaction conditions generally include the use of solvents like tetrahydrofuran (THF) under controlled temperatures to facilitate the formation of desired products. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Study : A derivative was tested against E. coli and S. aureus , showing promising results with minimum inhibitory concentrations (MICs) below 100 µg/mL.
- Cytotoxicity Assay : The compound was evaluated on HeLa cells (cervical cancer) and showed significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth.
- Anti-inflammatory Testing : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages.
属性
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-10-11-19(12-15(14)2)27-16(3)21(25-26-27)23(28)29-13-20-17(4)30-22(24-20)18-8-6-5-7-9-18/h5-12H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWRLPKANMTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC=CC=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














